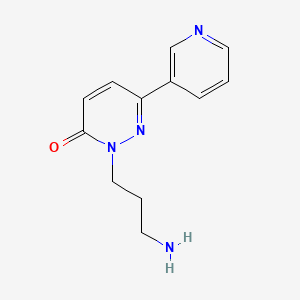

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Overview

Description

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one, also known as 3-aminopropyl-6-pyridin-3-ylpyridazin-3(2H)-one, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is a member of the pyridazinone family and is composed of a nitrogen-containing ring system with a five-member ring, two nitrogen atoms, and two oxygen atoms. It is a colorless solid that is soluble in water, ethanol, and methanol.

Scientific Research Applications

-

Anion Binding Studies

- Field : Chemistry

- Application : Tris (3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .

- Method : The interactions of the receptors were studied by 1H NMR titrations and 2D NOESY .

- Results : Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion), showing the binding trend in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I in DMSO-d6 .

-

Polypropylene Research

- Field : Polymer Science

- Application : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years .

- Method : Investigators have focused on improving the properties of PP through various techniques such as copolymerization, modification with additives, and nanocomposite formation .

- Results : The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain .

-

Silica-Based Nanoparticles

- Field : Nanotechnology

- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .

- Results : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Azide Detection

- Field : Sensor Chemistry

- Application : Tris (3-Aminopropyl) amine based electron deficient tripodal receptors have been used for azide detection .

- Method : UV-Vis, 1H-NMR, and IR spectroscopy studies were used to sense azide anion .

- Results : The receptor L1 shows the highest binding strength towards azide anion .

- Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

- Field : Medicinal Chemistry

- Application : The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been studied .

- Method : The specific methods and experimental procedures for this synthesis are not detailed in the available information .

- Results : The results of this research are not specified in the available information .

properties

IUPAC Name |

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXGQULKWYERKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

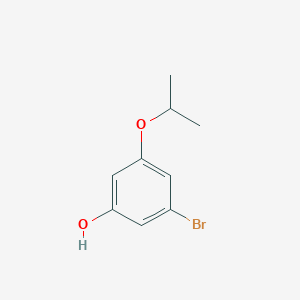

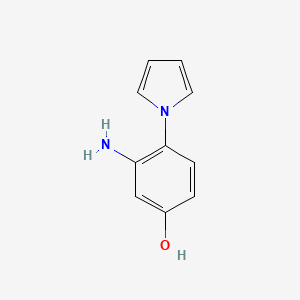

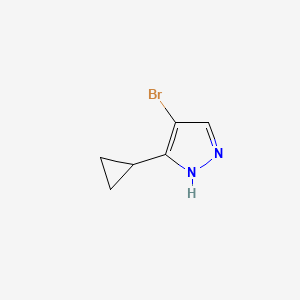

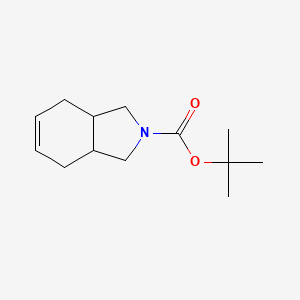

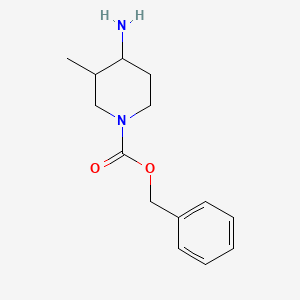

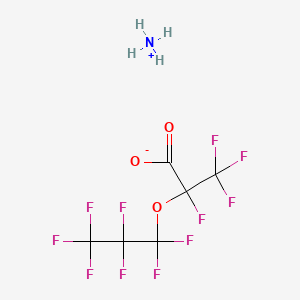

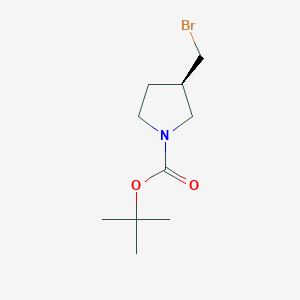

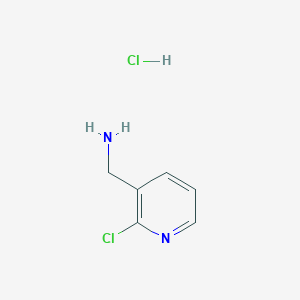

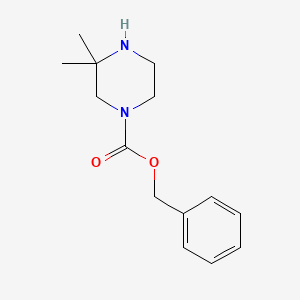

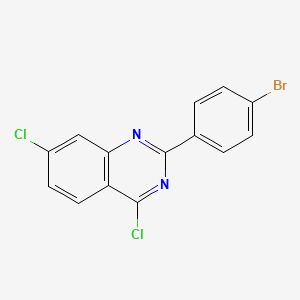

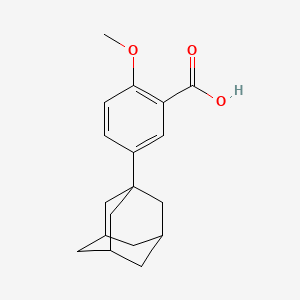

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)